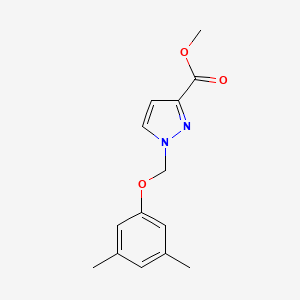

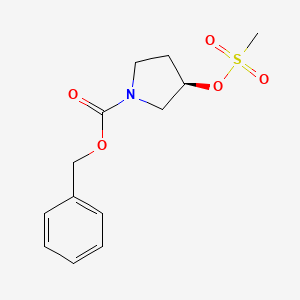

![molecular formula C14H10ClFN2O2S2 B2880967 3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899966-39-3](/img/structure/B2880967.png)

3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to a class of compounds known as 1,2,4-thiadiazine 1,1-dioxides . These compounds are well known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers . Compounds of this group are inhibitors of some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . They also constitute an important class of cyclic sulfonamides with broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazine 1,1-dioxides involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . Substituted amidines were isolated as the intermediates in the reaction with 2-chlorobenzenesulfonamide. Those intermediates were successfully cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-thiadiazine 1,1-dioxides typically involve the formation of the thiadiazine ring through cyclization . The reaction with 2-chlorobenzenesulfonamide forms substituted amidines, which are then cyclized to form the thiadiazine ring .Aplicaciones Científicas De Investigación

Anticancer Agents

The benzothiadiazine 1,1-dioxide scaffold has been investigated for its potential as an anticancer agent. Researchers have synthesized novel derivatives of this compound and evaluated their inhibitory activity against specific kinases. For instance, a study by Gong et al. focused on designing 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as PI3Kδ inhibitors . These compounds showed promising selectivity and potency against PI3Kδ, a kinase involved in cancer cell survival and proliferation.

Antitubercular Agents

The synthesis of 1,2,4-thiadiazine 1,1-dioxides with different heterocyclic systems at the C-3 position has been explored. These compounds were screened for their antitubercular activity in vitro . Investigating the potential of benzothiadiazine derivatives as antitubercular agents could provide valuable insights for combating tuberculosis.

Antioxidant Properties

Heterocycles, including benzothiadiazine derivatives, often exhibit antioxidant activity. Although specific studies on the antioxidant potential of this compound are limited, its structural features suggest that it may possess antioxidant properties . Further research is needed to validate this aspect.

Drug Discovery and Structural Diversity

The benzothiadiazine 1,1-dioxide scaffold combines features from both phthalazinone compounds (used in marketed drugs) and 1,2,3-benzothiadiazines. These hybrid structures have been studied since the 1960s, emphasizing their potential for drug discovery . Researchers continue to explore their diverse chemical space for novel therapeutic agents.

Direcciones Futuras

The future directions for research on 1,2,4-thiadiazine 1,1-dioxides could involve further exploration of their biological activities . For example, their potential as anticancer and antitubercular agents could be investigated . Additionally, the development of new synthetic methods to produce these compounds could be another area of future research .

Mecanismo De Acción

Target of Action

The primary target of this compound is the PI3Kδ enzyme . This enzyme plays a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

The compound interacts with the PI3Kδ enzyme, inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it controls .

Biochemical Pathways

The inhibition of the PI3Kδ enzyme affects several biochemical pathways. These include pathways involved in cell growth and proliferation, as well as those involved in the response to cellular stress . The disruption of these pathways can lead to a variety of downstream effects, including the inhibition of cell growth and proliferation .

Pharmacokinetics

Its metabolism and excretion would depend on several factors, including the specific metabolic pathways present in the body .

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation . This is due to its inhibition of the PI3Kδ enzyme and the subsequent disruption of the biochemical pathways it controls .

Action Environment

The action, efficacy, and stability of the compound can be influenced by several environmental factors. These may include the presence of other compounds or drugs in the body, the pH of the environment, and the presence of specific enzymes or proteins .

Propiedades

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2O2S2/c15-10-3-1-2-9(6-10)8-21-14-17-12-5-4-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJGTSCFCWLKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

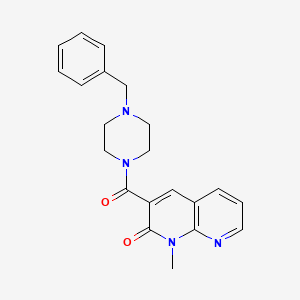

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate](/img/structure/B2880889.png)

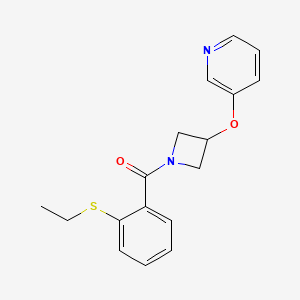

![4-((2,5-Dimethylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2880890.png)

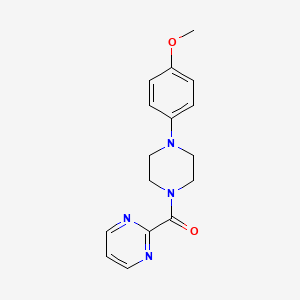

![6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2880895.png)

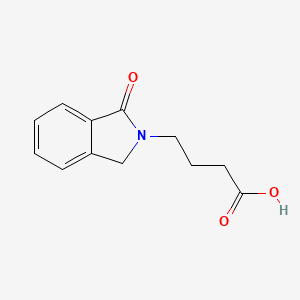

![2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2880898.png)

![2-Amino-4-(4-ethylphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2880899.png)

![3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B2880905.png)

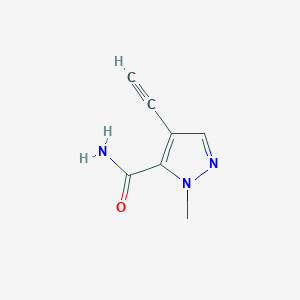

![N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2880907.png)